Tricin 7-glucuronoside
Description
Contextualization of Flavonoid Glycosides in Plant Biochemistry and Natural Product Chemistry
Flavonoids are a diverse group of plant compounds synthesized through the phenylpropanoid and polyketide pathways. mdpi.comosti.gov They play crucial roles in plant growth, development, and defense against environmental stresses. frontiersin.orgresearchgate.net Flavonoids in plants often exist as glycosides, where a sugar molecule is attached to the flavonoid core. nih.gov This process of glycosylation, catalyzed by enzymes called glycosyltransferases, increases the solubility and stability of the flavonoids. nih.govfrontiersin.org The attachment of different sugars, such as glucose, galactose, rhamnose, xylose, and glucuronic acid, to various positions on the flavonoid structure leads to a vast diversity of flavonoid glycosides. nih.gov This structural diversity also influences their biological properties. nih.gov
Significance of Tricin (B192558) and its Conjugated Forms in Phytochemical Investigations
Tricin, the aglycone (non-sugar part) of Tricin 7-O-glucuronide, is a flavonoid that has garnered considerable attention in phytochemical research. rsc.org It is widely distributed in herbaceous plants, particularly in cereals like wheat, rice, and barley, as well as in sugarcane and bamboo. rsc.orgoup.com Tricin and its derivatives are not only important for plant defense but are also being investigated for their potential health benefits. frontiersin.orgrsc.org
Tricin exists in plants in various forms, including as a free aglycone and, more commonly, in conjugated forms. osti.govrsc.org These conjugates include:
Tricin glycosides: Where tricin is linked to sugar molecules. rsc.org Besides the titular Tricin 7-O-glucuronide, other examples include tricin-7-O-glucoside and tricin-7-O-diglucuronide. oup.comnih.gov
Tricin-lignans: Where tricin is linked to monolignols, the building blocks of lignin (B12514952). rsc.org
Tricin-lignan-glycosides: Which are complex structures containing tricin, a monolignol, and a sugar moiety. rsc.org
A particularly unique aspect of tricin is its incorporation into the lignin polymer in monocots, where it is thought to act as a starting point for the lignification process. frontiersin.orgoup.com This discovery has highlighted a novel role for flavonoids in the formation of plant cell walls. oup.com The various conjugated forms of tricin, including Tricin 7-O-glucuronide, are central to understanding its biosynthesis, transport, and storage in plants. frontiersin.org
Overview of Current Research Trajectories and Knowledge Gaps for Tricin 7-O-Glucuronide
Current research on Tricin 7-O-glucuronide and related compounds is multifaceted. It has been identified in various plants, including alfalfa (Medicago sativa) and certain species of Lippia and Scutellaria. medchemexpress.comnih.govnih.gov The identification of Tricin 7-O-glucuronide and its derivatives, such as tricin-7-O-deoxyhexosyl glucuronide in sugarcane, is expanding our understanding of its natural occurrence. nih.gov
While the biological activities of the aglycone tricin are being extensively studied, with research pointing to antioxidant and other beneficial properties, the specific activities of Tricin 7-O-glucuronide are less well-defined and represent a significant knowledge gap. researchgate.netnih.govresearchgate.net Research on other tricin glycosides has shown activities such as antiproliferative and antioxidant effects, suggesting that Tricin 7-O-glucuronide may also possess interesting biological properties that warrant further investigation. nih.govresearchgate.net
Future research will likely focus on several key areas:
Elucidating the specific biological activities of Tricin 7-O-glucuronide to understand its potential applications.
Investigating its biosynthesis and metabolism in various plant species to understand its physiological role.
Comparative studies with other tricin conjugates to determine how the glucuronic acid moiety influences its properties and function.
Although much has been learned about tricin and its derivatives, the precise roles and potential applications of many of its glycosylated forms, including Tricin 7-O-glucuronide, remain an active and promising area of scientific inquiry.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O13/c1-32-14-3-8(4-15(33-2)17(14)26)12-7-11(25)16-10(24)5-9(6-13(16)35-12)34-23-20(29)18(27)19(28)21(36-23)22(30)31/h3-7,18-21,23-24,26-29H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFFBNADKDQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricin 7-glucuronoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32769-02-1 | |
| Record name | Tricin 7-glucuronoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1.5 °C | |
| Record name | Tricin 7-glucuronoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence, Distribution, and Biological Context
Natural Sources and Taxonomic Distribution
Tricin (B192558) 7-O-glucuronide has been identified in a diverse range of plant species, spanning both monocotyledonous and dicotyledonous plants. Its distribution is taxonomically significant, often being characteristic of certain plant families.
The presence of tricin and its derivatives is a well-established characteristic of the grass family, Poaceae. These compounds are found in numerous staple crops, including wheat (Triticum aestivum), rice (Oryza sativa), maize (Zea mays), and sugarcane (Saccharum officinarum) sciencechina.cn. While much of the research focuses on the aglycone's role in lignification, soluble glycosylated forms like Tricin 7-O-glucuronide are recognized as the biosynthetic precursors.
The compound has also been specifically identified in the family Cyperaceae. A detailed chemical analysis of Cyperus laevigatus successfully characterized Tricin-7-O-glucuronide among other flavonoid conjugates. In this analysis, the glucuronyl moiety was determined to be attached at the 7-position hydroxyl group of the tricin molecule. The widespread occurrence of tricin in these families suggests that Tricin 7-O-glucuronide is a common constituent within these monocot groups.
While tricin derivatives are most famously associated with monocots, Tricin 7-O-glucuronide has been definitively isolated from several dicot species. It is a known flavonoid in Alfalfa (Medicago sativa L.), a member of the legume family (Fabaceae). Research on the flavonoid profile of alfalfa's aerial parts has led to the isolation and identification of this specific compound.
Furthermore, Tricin 7-O-glucuronide has been reported in members of the Lamiaceae family, specifically Scutellaria indica and Scutellaria discolor. However, its presence in the Chinese Chestnut (Castanea mollissima) is not documented in available scientific literature. Studies on Castanea species have detailed other phenolic compounds, but not Tricin 7-O-glucuronide.
Below is a table summarizing the documented occurrence of Tricin 7-O-glucuronide.
| Plant Species | Family | Class | Occurrence Confirmed |
| Cyperus laevigatus | Cyperaceae | Monocot | Yes |
| Poaceae Family (Grasses) | Poaceae | Monocot | Implied as precursor |
| Medicago sativa L. (Alfalfa) | Fabaceae | Dicot | Yes |
| Scutellaria indica | Lamiaceae | Dicot | Yes |
| Scutellaria discolor | Lamiaceae | Dicot | Yes |
| Castanea mollissima | Fagaceae | Dicot | Not Reported |
The accumulation of Tricin 7-O-glucuronide is not uniform throughout the plant; it is localized in specific tissues and organs. In Medicago sativa, it has been isolated from the leaves and aerial parts of the plant. In monocots like grasses, tricin and its derivatives are generally accumulated in the leaves and stems. The presence of tricin has been noted in the foliage, straw, and grains of various cereal crops. As a soluble glycoside, Tricin 7-O-glucuronide likely resides within the vacuole or cytoplasm of cells in these tissues, serving as a transportable and stored form of the tricin aglycone before its use in processes like lignification or defense.
Ecological and Physiological Roles in Plants
Tricin 7-O-glucuronide, primarily through its aglycone, tricin, plays significant roles in how plants interact with their environment and manage internal physiological processes.
Flavonoids are critical components of a plant's defense system against a range of biotic and abiotic stresses. They can deter herbivores, inhibit microbial growth, and protect against UV radiation. The tricin moiety, in particular, has been identified as a key defensive secondary metabolite in rice against the brown planthopper (Nilaparvata lugens), a major agricultural pest. The insect actively secretes salivary proteins that appear to suppress the metabolism of tricin in the plant, highlighting the compound's importance in the plant's defense response.
The glycosylation of tricin to form Tricin 7-O-glucuronide is a crucial step in its defensive function. This modification increases the compound's solubility and stability, allowing it to be stored in a non-toxic form within the cell's vacuole. When the plant is attacked by pests or pathogens, enzymes can cleave the glucuronic acid, releasing the biologically active tricin aglycone at the site of stress. This mechanism is a common strategy used by plants to deploy chemical defenses efficiently.
One of the most significant discoveries regarding tricin is its role as an authentic monomer in the lignification process of monocots. Lignin (B12514952), a complex polymer that provides structural rigidity to the cell wall, is primarily formed from monolignols. However, in monocots, tricin acts as a nucleation site, initiating the formation of lignin chains. sciencechina.cn It integrates into the lignin polymer through radical coupling reactions with monolignols.
Tricin 7-O-glucuronide functions as a key precursor in this pathway. The tricin itself is synthesized via the flavonoid biosynthetic pathway and is then glycosylated to form the stable, soluble Tricin 7-O-glucuronide. This allows the plant to transport the monomer from its site of synthesis to the cell wall where lignification occurs. At the cell wall, the glucuronic acid is removed, and the released tricin aglycone participates in the oxidative coupling reactions to start a new lignin polymer chain. sciencechina.cn This unique role for a flavonoid monomer helps resolve long-standing questions about the differences in lignin structure between monocots and other plant groups.
Plant Biosynthetic Pathways
The formation of Tricin 7-O-glucuronide in plants is a multi-step process that begins with the general flavonoid biosynthetic pathway, followed by specific modification and conjugation reactions. rsc.org
Like all flavonoids, the backbone of tricin is synthesized from precursors derived from the phenylpropanoid and polyketide pathways. rsc.org The process is initiated by the conversion of the amino acid phenylalanine into p-coumaroyl-CoA through the sequential action of several key enzymes. nih.gov
The primary enzymes involved in the initial stages of flavonoid biosynthesis include:
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. nih.gov
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme, C4H hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.netresearchgate.net
4-coumaroyl:CoA-ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the key intermediate p-coumaroyl-CoA. nih.govresearchgate.net
Chalcone (B49325) synthase (CHS): CHS is the first key enzyme specific to the flavonoid pathway. frontiersin.org It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgnih.gov
Chalcone isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin, which serves as a central precursor for various classes of flavonoids, including the flavone (B191248) tricin. nih.govnih.gov
Subsequent enzymatic steps involving flavone synthases, hydroxylases, and methyltransferases convert naringenin into the specific flavone, tricin. nih.gov
| Enzyme Abbreviation | Full Name | Function | Reference |
|---|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Converts L-phenylalanine to trans-cinnamic acid. | nih.gov |
| C4H | Cinnamate-4-hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid. | researchgate.netresearchgate.net |
| CHS | Chalcone synthase | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. | frontiersin.orgnih.gov |
| CHI | Chalcone isomerase | Cyclizes naringenin chalcone to naringenin. | nih.govnih.gov |
Glucuronidation is a major conjugation reaction in plant metabolism that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility. wikipedia.org This reaction involves the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a hydroxyl group on the flavonoid backbone. wikipedia.orgnih.gov For Tricin 7-O-glucuronide, this conjugation occurs specifically at the 7-hydroxyl (7-OH) position of the tricin aglycone. Research on various flavonoids shows that glucuronidation of the 7-hydroxyl group typically has a minimal effect on the compound's characteristic UV absorption spectrum. nih.gov
The enzymatic catalysis of glucuronidation is performed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs), specifically UDP-glucuronosyltransferases. wikipedia.orgnih.gov In plants, these enzymes exhibit regioselectivity, meaning they preferentially catalyze conjugation at specific positions on the flavonoid molecule. nih.gov Plant UGTs are responsible for transferring the glucuronyl group from UDPGA to the 7-OH group of tricin. oup.com Several UGT families have been identified in plants that are active towards flavonoids, and their expression and specificity determine the final profile of flavonoid conjugates, such as Tricin 7-O-glucuronide, within a given plant species. oup.com
Microbial Biotransformation and Degradation Pathways (e.g., in gut microbiota models)
When Tricin 7-O-glucuronide is consumed, it travels to the gastrointestinal tract, where it is subject to biotransformation by the gut microbiota. nih.gov The primary transformation is the hydrolysis of the glucuronide bond, a process known as deglucuronidation. researchgate.net This reaction is catalyzed by β-glucuronidase (GUS) enzymes, which are expressed by various bacteria within the gut microbiome. nih.govresearchgate.net
The cleavage of the glucuronic acid moiety from Tricin 7-O-glucuronide regenerates the parent aglycone, tricin. researchgate.net This biotransformation is a critical step in the enterohepatic circulation of flavonoids. nih.gov The now more lipophilic tricin aglycone can be absorbed by the intestinal epithelium and enter the systemic circulation, whereas the original, more polar glucuronide form has limited absorption. researchgate.net This microbial action significantly influences the bioavailability and potential systemic activity of the ingested flavonoid. researchgate.net
Metabolism in Pre-clinical Biological Systems (In Vitro and Animal Models)
The metabolism of flavonoid glucuronides has been investigated in various preclinical models to understand their fate after absorption. These studies often utilize in vitro systems like liver microsomes and S9 fractions, as well as animal models. nih.govnih.gov
In preclinical models, a primary metabolic reaction for compounds like Tricin 7-O-glucuronide is deglucuronidation, catalyzed by mammalian β-glucuronidase enzymes present in tissues such as the liver. nih.gov Once the aglycone (tricin) is regenerated, it can undergo further Phase II metabolism, leading to the formation of other conjugates. cu.edu.eg
In vitro studies using liver microsomes from humans and various animal species (e.g., rat, mouse, dog, monkey) are standard for investigating these pathways. nih.govmdpi.commdpi.com These systems contain active UGTs that can re-glucuronidate the aglycone, as well as other enzymes that may form sulfate (B86663) or methylated conjugates. nih.govcu.edu.eg Significant species-dependent differences in the rates and types of metabolite formation are often observed in these studies. mdpi.comnih.govresearchgate.net For instance, the intrinsic clearance and the primary UGT isoforms responsible for glucuronidation can vary substantially between humans, rats, and mice, which must be considered when extrapolating preclinical data. nih.govmdpi.com
| Preclinical System | Key Enzymes Present | Primary Metabolic Reactions Observed | Reference |
|---|---|---|---|
| Liver Microsomes | UGTs, Cytochrome P450s | Glucuronidation, Hydroxylation | nih.govnih.gov |
| Liver S9 Fractions | UGTs, SULTs, Cytosolic Enzymes | Glucuronidation, Sulfation | nih.gov |
| Intestinal Microsomes | UGTs | First-pass glucuronidation | nih.govmdpi.com |
| Gut Microbiota Models | β-glucuronidases | Deglucuronidation | nih.govresearchgate.net |
Biosynthesis, Biotransformation, and Endogenous Metabolism
Insights from Metabolomic Studies on Metabolic Fate
While comprehensive metabolomic studies exclusively detailing the metabolic fate of orally administered Tricin (B192558) 7-O-glucuronide are not extensively available in the current scientific literature, significant insights can be drawn from research on its aglycone, tricin, as well as the established metabolic pathways for flavonoid glycosides in general. The metabolic journey of Tricin 7-O-glucuronide is expected to involve absorption, enzymatic transformation in the intestines and liver, and eventual excretion.
Upon ingestion, Tricin 7-O-glucuronide may be absorbed directly in the small intestine or undergo hydrolysis by gut microbiota. Intestinal bacteria possess β-glucuronidase enzymes capable of cleaving the glucuronide moiety, releasing the aglycone tricin nih.govnih.gov. This free tricin can then be absorbed or further metabolized by the gut flora. Metabolites of flavonoids are known to be excreted through both bile and urine nih.govnih.gov. Biliary excretion can lead to enterohepatic circulation, where metabolites are reabsorbed from the intestine after being hydrolyzed by gut bacteria, potentially prolonging their presence in the body nih.gov.
Once absorbed and having entered circulation, tricin undergoes Phase II metabolism, primarily in the liver. In vitro studies using liver microsomes have demonstrated that tricin is a substrate for both glucuronidation and sulfonation researchgate.net. Flavone (B191248) monoglucuronides and monosulfates have been identified as the resulting metabolites in these experiments researchgate.net. Research comparing the metabolic rates of tricin and another flavone, apigenin (B1666066), has shown that while tricin undergoes sulfonation more rapidly, glucuronidation is the predominant and much faster metabolic pathway for both compounds researchgate.net.
The presence of methoxy (B1213986) groups on the tricin molecule appears to confer a degree of metabolic stability researchgate.net. Studies in animal models have shown that after dietary administration, tricin levels in the plasma, liver, and intestinal mucosa can be significantly higher than those of other flavonoids like apigenin, suggesting greater bioavailability or slower degradation researchgate.net.
The resulting conjugated metabolites, such as tricin glucuronides and tricin sulfates, are more water-soluble, facilitating their excretion from the body, primarily via urine mdpi.com. Analysis of plasma and urine is a common method for identifying and quantifying these flavonoid metabolites mdpi.comnih.govresearchgate.net. For instance, studies on other flavonoids have successfully identified various glucuronic and sulfate (B86663) conjugated metabolites in the urine of human subjects following consumption of flavonoid-rich foods mdpi.com.
Table 1: In Vitro Metabolic Reactions of Tricin
This table summarizes the key metabolic transformations that the aglycone, tricin, undergoes in in vitro liver enzyme assays. This data provides foundational insights into the likely metabolic pathways for tricin-derived compounds in the body.
Molecular and Cellular Biological Activities in Vitro and in Vivo Pre Clinical Models
Mechanisms of Anti-inflammatory Activity
The anti-inflammatory potential of flavonoid glycosides is a significant area of research. The mechanisms often involve the modulation of inflammatory mediators and the inhibition of key signaling pathways that regulate the inflammatory response.
Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, cPLA2)
Research on a closely related compound, Tricin (B192558) 7-O-β-D-glucopyranoside, has demonstrated the ability to modulate key pro-inflammatory molecules. Studies have shown that this tricin glycoside can decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) medchemexpress.comchemsrc.com. TNF-α is a critical cytokine involved in systemic inflammation. By reducing its expression, tricin glycosides may help to mitigate the inflammatory cascade.
While direct studies on Tricin 7-O-glucuronide's effect on Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and cytosolic Phospholipase A2 (cPLA2) are not extensively detailed in current literature, the known anti-inflammatory effects of the tricin aglycone suggest that its conjugates may possess similar, albeit potentially modified, activities.
Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, TLR4/MyD88/NF-κB, PI3K/AKT, STAT)
Signaling pathways are the communication networks within a cell that govern cellular responses to external stimuli, including inflammatory triggers. The inhibition of these pathways is a key mechanism for controlling inflammation.
Pre-clinical studies on Tricin 7-O-β-D-glucopyranoside have shown that it can inhibit the activation of Nuclear Factor-kappa B (NF-κB) medchemexpress.comchemsrc.com. The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes. The research indicated that the compound blocked TNF-α-induced phosphorylation of IκB-α and NF-κB, key steps in the activation of this pathway medchemexpress.com.
The table below summarizes the observed effects of a tricin glycoside on inflammatory signaling pathways.
| Signaling Molecule/Pathway | Effect of Tricin Glycoside | Reference |
| TNF-α | Decreased expression | medchemexpress.comchemsrc.com |
| NF-κB | Inhibition of activation | medchemexpress.comchemsrc.com |
| Phosphor-IκB-α | Decreased expression | medchemexpress.com |
| Phosphor-NF-κB | Decreased expression | medchemexpress.com |
This data is based on studies of Tricin 7-O-β-D-glucopyranoside, a related glycoside.
Mechanisms of Antioxidant Activity
Antioxidant activities are crucial for protecting cells from damage caused by oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants.
Direct Free Radical Scavenging Capabilities
Direct evidence detailing the free radical scavenging capabilities of Tricin 7-O-glucuronide is not prominently available in the current body of scientific literature. However, flavonoids as a chemical class are well-known for their antioxidant properties, which are often attributed to their molecular structure. The aglycone, tricin, has been noted for its promising antioxidant properties beneficial for human health researchgate.net. It is plausible that its glucuronide form retains some of this capacity, though the addition of the glucuronide moiety can alter the chemical properties and biological activity.
Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway, SOD, GSH)
Beyond direct scavenging, compounds can exert antioxidant effects by boosting the body's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary regulator of cellular resistance to oxidative stress. Research on the aglycone tricin has demonstrated its ability to reduce oxidative stress by increasing levels of Superoxide (B77818) Dismutase (SOD), a critical endogenous antioxidant enzyme nih.gov. Specific studies detailing the effects of Tricin 7-O-glucuronide on the Nrf2/HO-1 pathway or levels of SOD and Glutathione (GSH) are currently limited.
Anticarcinogenic/Antiproliferative Activities in Cell Lines and Animal Models
The potential of flavonoids to inhibit cancer cell growth is an active area of investigation. This often involves mechanisms such as inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
The aglycone, tricin, has a documented strong tumor-suppressing effect researchgate.net. Furthermore, studies on the related Tricin 7-O-β-D-glucopyranoside have shown that it induces apoptosis in a dose-dependent manner in SH-SY5Y neuroblastoma cells medchemexpress.com. However, specific studies on the anticarcinogenic and antiproliferative activities of Tricin 7-O-glucuronide in various cancer cell lines and animal models have not been identified in the reviewed literature. The activity of related flavonoid glycosides, such as Luteolin-7-O-glucoside, which has demonstrated antiproliferative action, suggests that this is a promising area for future research mdpi.com.
Induction of Apoptosis and Cell Cycle Arrest
Emerging evidence suggests that glycosylated forms of tricin can trigger programmed cell death, or apoptosis, in neuronal cells. Specifically, Tricin 7-O-β-D-glucopyranoside has been shown to induce apoptosis in SH-SY5Y neuroblastoma cells under conditions of oxygen-glucose deprivation medchemexpress.comchemsrc.com.
While direct evidence for Tricin 7-O-glucuronide in cell cycle regulation is still under investigation, studies on its aglycone, tricin, and a related flavonoid, tricetin (B192553), have provided insights into this mechanism. Tricin has been observed to alter cell cycle progression in gastric cancer cells, leading to a decrease in the proportion of cells in the G0/G1 phase and an increase in the S and G2/M phases mdpi.com. Furthermore, tricetin has been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 cells by inducing G2/M phase cell cycle arrest and apoptosis nih.govresearchgate.net.
Table 1: Effects of Tricin and its Glycosides on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Key Findings |
| Tricin 7-O-β-D-glucopyranoside | SH-SY5Y | Induces Apoptosis | Dose-dependent increase in apoptosis under oxygen-glucose deprivation. medchemexpress.com |
| Tricin | SGC-7901 (Gastric Cancer) | Alters Cell Cycle Progression | Decrease in G0/G1 phase, increase in S and G2/M phases. mdpi.com |
| Tricetin | MCF-7 (Breast Cancer) | G2/M Phase Arrest and Apoptosis | Blocks cell cycle progression and induces programmed cell death. nih.govresearchgate.net |
Inhibition of Cell Proliferation and Invasion
The aglycone of Tricin 7-O-glucuronide, tricin, has demonstrated significant inhibitory effects on the proliferation of various tumor cells mdpi.com. In addition to impeding cell growth, tricin has also been found to suppress the invasive potential of cancer cells. Studies on C6 glioma cells have revealed that tricin can inhibit both proliferation and invasion, key processes in tumor metastasis mdpi.com. The inhibitory effects of flavonoids on cancer cell proliferation have been documented across various cancer types, including breast, central nervous system, colon, and lung cancer cell lines researchgate.net.
Modulation of Oncogenic Signaling Pathways (e.g., FAK-targeting microRNA-7, CDK9)
The anticancer activities of tricin are, in part, mediated by its ability to modulate specific oncogenic signaling pathways. Research has indicated that tricin can inhibit the proliferation and invasion of C6 glioma cells by upregulating microRNA-7, which in turn targets focal adhesion kinase (FAK) mdpi.com. FAK is a critical component of signaling pathways that regulate cell survival, proliferation, and motility.
Currently, there is no direct scientific evidence linking Tricin 7-O-glucuronide to the modulation of the Cyclin-Dependent Kinase 9 (CDK9) pathway. CDK9 is a key regulator of transcription and is considered a promising target in cancer therapy nih.govnih.govresearchgate.netjohnshopkins.edu.
Neuroprotective Effects and Associated Mechanisms
In addition to its anticancer potential, glycosylated forms of tricin have shown promise in protecting neuronal cells from damage. These neuroprotective effects are attributed to the compound's ability to counteract oxidative stress and inflammation within the central nervous system.
Attenuation of Oxidative Stress in Neuronal Models
Studies have demonstrated that tricin can effectively mitigate oxidative stress, a key contributor to neuronal damage in various neurological conditions. In a cellular model of diabetic cardiomyopathy, tricin treatment significantly reduced the levels of reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH), while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) nih.gov. Furthermore, other flavonoid glucosides have been shown to reduce oxidative stress and neuronal apoptosis in models of ischemia-reperfusion injury nih.govnih.gov.
Reduction of Neuroinflammation
Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. Tricin 7-glucoside has been shown to exert neuroprotective effects by reducing neuroinflammation. In both in vitro and in vivo models of cerebral ischemia, Tricin 7-glucoside blocked the activation of nuclear factor-κB (NF-κB) and decreased the expression of high-mobility group box 1 (HMGB1), both of which are key players in the inflammatory cascade nih.govnih.gov. By inhibiting the NF-κB signaling pathway, Tricin 7-glucoside can suppress the production of pro-inflammatory mediators medchemexpress.comchemsrc.com. This anti-inflammatory action contributes to the reduction of brain edema and neuronal damage nih.gov. Similarly, other flavonoid glucuronides have demonstrated the ability to attenuate the expression of pro-inflammatory enzymes and cytokines in microglia cells researchgate.net.
Table 2: Neuroprotective Mechanisms of Tricin and its Glycosides
| Compound | Model | Mechanism | Outcome |
| Tricin | High glucose-induced H9C2 cells | Reduction of ROS and LDH, increased SOD activity | Attenuation of oxidative stress. nih.gov |
| Tricin 7-glucoside | Cerebral Ischemia (in vitro & in vivo) | Inhibition of NF-κB and HMGB1 expression | Reduction of neuroinflammation and brain damage. nih.govnih.gov |
Antimicrobial Properties and Mechanisms of Action (e.g., antibacterial, antifungal, antiviral)
The antimicrobial potential of Tricin 7-O-glucuronide is an emerging area of research. While direct studies on this specific compound are limited, the broader class of flavonoids has been recognized for its diverse antimicrobial activities nih.govnih.gov.
Some research points to the potential of tricin and its derivatives. For instance, tricin has been associated with antifungal activity researchgate.net. Furthermore, a study on a structurally similar compound, Chrysin 7-O-β-D-glucuronide, demonstrated its potential as a dual inhibitor of SARS-CoV-2 3CLpro and PLpro, suggesting antiviral applications for flavonoid glucuronides nih.govresearchgate.net. The antimicrobial mechanisms of flavonoids are varied and can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with energy metabolism nih.gov. Luteolin-7-O-glucuronide, another related flavonoid, has also been reported to possess antimicrobial activity mdpi.com. However, further investigation is required to specifically elucidate the antibacterial, antifungal, and antiviral properties and mechanisms of action of Tricin 7-O-glucuronide.
Immunomodulatory Properties
While direct studies on the immunomodulatory properties of Tricin 7-O-glucuronide are limited, research on its aglycone, tricin, and related glycosides provides significant insights into its potential anti-inflammatory effects. These studies suggest that the immunomodulatory actions are likely mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.
In an in vitro study, the aglycone tricin demonstrated notable anti-inflammatory activity in a diabetic cardiomyopathy cell model by targeting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov Treatment with tricin led to a dose-dependent decrease in the expression of TLR4, MYD88, and phosphorylated NF-κB. nih.gov This inhibition of the NF-κB pathway resulted in a significant reduction in the secretion of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Similarly, a study on a related compound, Tricin 7-O-β-D-glucopyranoside, showed its ability to block TNF-α-induced phosphorylation of IκB-α and NF-κB in SH-SY5Y cells. medchemexpress.com In an in vivo model of ischemia and reperfusion in rats, this glucoside derivative was also found to inhibit NF-κB activation. medchemexpress.com These findings collectively suggest that Tricin 7-O-glucuronide may possess immunomodulatory properties by virtue of its potential to inhibit the NF-κB signaling cascade, a central regulator of inflammatory responses.
Table 1: Investigated Immunomodulatory Properties of Tricin and its Derivatives
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Tricin | High glucose-treated H9C2 cells (in vitro) | Inhibited the TLR4/MYD88/NF-κB signaling pathway; Reduced the production of TNF-α, IL-1β, and IL-6. | nih.gov |
| Tricin 7-O-β-D-glucopyranoside | SH-SY5Y cells (in vitro) and rat model of ischemia/reperfusion (in vivo) | Decreased TNF-α induced phosphorylation of IκB-α and NF-κB; Inhibited NF-κB activation. | medchemexpress.com |
Other Investigated Biological Activities (e.g., anti-allergic, anti-diabetic related enzyme inhibition)
Beyond its potential immunomodulatory effects, preliminary research suggests that Tricin 7-O-glucuronide and its related compounds may exhibit other valuable biological activities, including anti-allergic and anti-diabetic properties through the inhibition of specific enzymes.
Anti-allergic Activity:
The anti-allergic potential of tricin and its derivatives has been investigated in preclinical models. A study on derivatives isolated from Zizania latifolia demonstrated their ability to inhibit the release of β-hexosaminidase in IgE-sensitized RBL-2H3 cells. nih.gov The release of β-hexosaminidase is a key marker of mast cell degranulation, a critical event in the initiation of allergic reactions. This finding suggests that these compounds may act as mast cell stabilizers. nih.gov Furthermore, in vivo studies on the aglycone, tricin, have shown its potential to modulate allergic responses by regulating the balance of T-helper 1 (Th1) and T-helper 2 (Th2) cytokines. nih.gov Tricin was found to suppress the levels of the Th2 cytokine IL-4 while promoting the Th1 cytokine IFN-γ in ovalbumin-treated mice, indicating a shift away from an allergic-dominant immune response. nih.gov
Anti-diabetic Related Enzyme Inhibition:
In the context of diabetes management, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key therapeutic strategy. While direct data for Tricin 7-O-glucuronide is not available, studies on polyphenol-rich sugarcane extracts have identified tricin-O-glycosides as potential α-glucosidase inhibitors. nih.gov The inhibition of α-glucosidase delays the breakdown of carbohydrates into glucose, thereby helping to manage postprandial blood glucose levels. nih.govnih.govscielo.brscielo.br
Another important target in diabetic complications is the enzyme aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which becomes overactive during hyperglycemia and contributes to long-term diabetic complications such as retinopathy, neuropathy, and nephropathy. nanobioletters.commdpi.com While many flavonoids are known to inhibit aldose reductase, specific inhibitory activity for Tricin 7-O-glucuronide has not yet been reported. nanobioletters.commdpi.com
Table 2: Other Investigated Biological Activities of Tricin and its Derivatives
| Biological Activity | Compound/Extract | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Anti-allergic | Tricin Derivatives | IgE-sensitized RBL-2H3 cells (in vitro) | Inhibited β-hexosaminidase release, suggesting mast cell stabilization. | nih.gov |
| Anti-allergic | Tricin | Ovalbumin-treated mice (in vivo) | Modulated Th1/Th2 cytokine balance by decreasing IL-4 and increasing IFN-γ. | nih.gov |
| α-Glucosidase Inhibition | Tricin-O-glycosides (in sugarcane extract) | Not specified | Identified as potential α-glucosidase inhibitors. | nih.gov |
| Aldose Reductase Inhibition | Not Reported | - | No specific data available for Tricin 7-O-glucuronide. |
Structure Activity Relationship Sar Studies
Impact of the Glucuronide Moiety on Biological Activity and Bioavailability (comparison with tricin (B192558) aglycone and other glycosides)
The attachment of a glucuronide group at the 7-position of the tricin backbone has profound effects on its biological activity and bioavailability when compared to its parent aglycone, tricin, and other glycosidic forms like Tricin 7-O-glucoside.
Biological Activity: Generally, the addition of a sugar moiety, such as glucuronide or glucoside, to a flavonoid aglycone can alter its biological activity. In many in vitro studies, flavonoid aglycones exhibit higher activity than their glycosylated counterparts nih.govresearchgate.net. This is often attributed to the aglycone's ability to more readily interact with cellular membranes and intracellular targets. However, the glycoside form can be crucial for solubility and transport in vivo. For instance, Tricin 7-O-β-D-glucopyranoside has been identified as a potent and orally active neuroprotective agent that can induce apoptosis and reduce the expression of inflammatory markers chemsrc.commedchemexpress.com. While direct comparative studies on the specific activities of Tricin 7-O-glucuronide are less common, it is understood that the glucuronide is a major metabolite formed in the body. The biological activity of flavonoid glucuronides is a subject of ongoing research, with some studies suggesting they may be less active than the aglycone, while others indicate they may have their own specific activities or act as a prodrug, being deconjugated at the site of inflammation nih.govresearchgate.net.
Bioavailability: The bioavailability of flavonoids is generally low, primarily due to extensive phase II metabolism in the intestine and liver, which includes glucuronidation researchgate.netmdpi.com. The aglycone form, tricin, benefits from two methoxy (B1213986) groups, which can enhance metabolic stability and intestinal absorption compared to flavonoids without such methylation nih.govresearchgate.netdntb.gov.ua.
| Compound | Moiety at 7-Position | Key Characteristics |
| Tricin | -OH (hydroxyl) | Aglycone form; higher metabolic stability suggested due to methoxy groups; substrate for glucuronidation. researchgate.netdntb.gov.ua |
| Tricin 7-O-glucuronide | -Glucuronic Acid | Major metabolite; increased water solubility for excretion; may act as a transport form, releasing tricin at target sites. nih.govresearchgate.net |
| Tricin 7-O-glucoside | -Glucose | A naturally occurring glycoside; demonstrates specific bioactivities such as neuroprotection. chemsrc.commedchemexpress.comresearchgate.net |
Comparative Analysis with Other Flavonoid Glucuronides (e.g., luteolin (B72000) 7-O-glucuronide, apigenin (B1666066) 7-O-glucuronide)
Comparing Tricin 7-O-glucuronide with other common flavone (B191248) glucuronides like those of luteolin and apigenin highlights the subtle but significant role of the B-ring substitution pattern. All three share the same flavone backbone and glucuronidation at the C-7 position.
Luteolin (3',4',5,7-tetrahydroxyflavone): Luteolin possesses a catechol group (ortho-dihydroxy groups) on its B-ring, which is a key feature for potent antioxidant and anti-inflammatory activity nih.gov. Luteolin 7-O-glucoside has demonstrated significant anti-inflammatory and antioxidant effects mdpi.commdpi.com. The activity of luteolin 7-O-glucuronide would be influenced by this active B-ring structure once metabolized back to the aglycone.
Apigenin (4',5,7-trihydroxyflavone): Apigenin has a single hydroxyl group on its B-ring. Studies comparing apigenin-7-O-glucoside to apigenin have shown that the glycoside can have more potent cytotoxic and antifungal effects, suggesting the sugar moiety is not always detrimental to activity and can enhance certain properties like solubility nih.govsemanticscholar.org. Apigenin and its derivatives have also been noted for their antioxidative and anti-inflammatory properties nih.gov.
Tricin is unique among these due to the two methoxy groups flanking the 4'-hydroxyl group on the B-ring (a syringyl B-ring). This methoxylation pattern enhances its metabolic stability researchgate.net. Therefore, while the glucuronide moiety at the 7-position confers similar solubility and metabolic properties to all three compounds, the underlying activity of the parent aglycone, modulated by the B-ring substituents, is a critical differentiator. The enhanced stability of tricin suggests that upon deconjugation, it may have a more sustained action compared to luteolin or apigenin, which are more readily metabolized.
| Feature | Tricin 7-O-glucuronide | Luteolin 7-O-glucuronide | Apigenin 7-O-glucuronide |
| Parent Aglycone | Tricin | Luteolin | Apigenin |
| B-Ring Substitution | 4'-OH, 3',5'-OCH₃ | 3',4'-diOH (Catechol) | 4'-OH |
| Key SAR Feature | Methoxylation enhances metabolic stability. researchgate.net | Catechol group contributes to high antioxidant activity. nih.gov | Simpler hydroxylation pattern. |
| Reported Activity of Related Glycoside | Neuroprotective (Tricin 7-O-glucoside). chemsrc.commedchemexpress.com | Anti-inflammatory, Antioxidant (Luteolin 7-O-glucoside). mdpi.commdpi.com | Cytotoxic, Antifungal, Antioxidant (Apigenin 7-O-glucoside). nih.govnih.gov |
Role of Substituents on the Flavone Backbone in Modulating Activity
The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the tricin flavone backbone is fundamental to its biological activity.
Hydroxyl Groups (-OH): The hydroxyl groups at the C-5 and C-4' positions are considered crucial for the anti-inflammatory activity of flavones nih.gov. The C-5 hydroxyl group forms a hydrogen bond with the C-4 keto group, which influences the planarity and electronic properties of the molecule. The 4'-hydroxyl on the B-ring is also a key site for antioxidant activity, acting as a hydrogen donor to scavenge free radicals mdpi.com.
Methoxy Groups (-OCH₃): Tricin's defining feature is the two methoxy groups at the C-3' and C-5' positions. Methylation of flavonoid hydroxyl groups can dramatically increase metabolic stability and improve oral bioavailability by protecting them from conjugation reactions like glucuronidation and sulfation nih.gov. This structural feature likely contributes to the superior bioavailability of tricin compared to its non-methylated counterpart, tricetin (B192553) researchgate.netdntb.gov.ua. However, the presence and position of methoxy groups can have complex effects; while they enhance stability, they may also diminish certain activities, such as xanthine (B1682287) oxidase inhibition or direct radical scavenging, compared to a catechol structure mdpi.com.
C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring is essential for the planarity of the flavonoid structure, which is a determinant for its anti-inflammatory and kinase-inhibiting effects nih.gov. This planarity facilitates intercalation with DNA and interaction with enzyme active sites.
In essence, tricin's structure represents a balance: the hydroxyl groups provide key sites for biological interaction and antioxidant activity, while the methoxy groups confer metabolic stability, potentially leading to more sustained effects in vivo.
Computational and In Silico Approaches to SAR and Molecular Interactions (e.g., molecular docking, molecular dynamics simulations)
Computational methods are powerful tools for elucidating the structure-activity relationships of flavonoids at the molecular level. These in silico techniques predict how a ligand like Tricin 7-O-glucuronide interacts with a biological target, such as an enzyme or receptor.
Molecular Docking: This technique models the interaction between a small molecule (ligand) and a protein. It predicts the preferred binding orientation and affinity of the ligand in the protein's active site. A molecular docking study investigated the interaction of the tricin aglycone with tyrosinase, a key enzyme in melanin (B1238610) production nih.gov. The study revealed that tricin binds to a hydrophobic pocket of the enzyme, stabilized by hydrogen bonds and hydrophobic associations, suggesting a mechanism for its inhibitory activity nih.gov. Another study using virtual screening identified Tricin 7-O-glucuronide as having a favorable binding energy with the Receptor Binding Domain (RBD) of the COVID-19 Spike protein, highlighting its potential for antiviral applications doi.org.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in both the ligand and the protein upon binding plos.org. While specific MD simulation studies for Tricin 7-O-glucuronide are not widely published, this methodology is frequently used for other flavonoids to understand the stability of interactions, the role of specific amino acid residues, and the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone plos.org.
These computational approaches are invaluable for rationalizing observed biological activities and guiding the design of new flavonoid derivatives with enhanced potency and specificity.
Advanced Analytical and Methodological Approaches in Research
Chromatographic Techniques for Isolation and Purification in Research Contexts
Chromatography is a cornerstone of natural product research, enabling the separation of Tricin (B192558) 7-O-glucuronide from other closely related metabolites. Preparative chromatography aims to isolate the compound in high purity for structural analysis and bioactivity screening, while analytical chromatography is used for identification and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for both the analysis and purification of Tricin 7-O-glucuronide. Its high resolution and sensitivity make it ideal for separating flavonoid glycosides within intricate plant extracts.
Reverse-phase (RP) HPLC is the standard modality, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of Tricin 7-O-glucuronide and related compounds, C18 columns are frequently employed. Specific methodologies often involve a gradient elution, where the composition of the mobile phase is changed over time to achieve effective separation. A typical mobile phase consists of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of isolated Tricin 7-O-glucuronide is routinely confirmed to be greater than 98% using HPLC analysis. molnova.cn
Preparative HPLC is used for the final purification step to obtain highly pure Tricin 7-O-glucuronide after initial enrichment from a crude extract. mdpi.com This allows for the collection of sufficient material for comprehensive structural elucidation by NMR and other spectroscopic methods.
| Parameter | Description | Reference |
|---|---|---|
| Instrument | Liquid Chromatography System coupled to a mass spectrometer | nih.gov |
| Column | Waters Acquity BEH C18 (1.7 µm particle size, 2.1 x 150 mm) | nih.gov |
| Mobile Phase | Gradient elution typically using water with an acid modifier (e.g., formic acid) and acetonitrile or methanol | oup.com |
| Detection | UV-Vis Detector; Mass Spectrometer (MS) | auctoresonline.org |
| Purity Achieved | >98% | molnova.cn |
Countercurrent Chromatography (CCC) and Flash Chromatography Applications
For the large-scale isolation and purification of flavonoid glycosides, researchers turn to methods that can handle larger sample loads and avoid the irreversible adsorption issues associated with solid-phase chromatography.
Countercurrent Chromatography (CCC) , particularly High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition technique that is highly effective for separating polar compounds like flavonoid glycosides. nih.gov It utilizes a two-phase solvent system without a solid support matrix, which prevents sample loss. nih.govnih.gov The selection of an appropriate solvent system, such as a combination of n-hexane, ethyl acetate (B1210297), methanol, and water, is critical for achieving successful separation based on the partition coefficient of the target compound. nih.govresearchgate.net HSCCC has been successfully applied to the preparative isolation of various flavonoid glycosides from crude plant extracts, demonstrating its utility for compounds with structures similar to Tricin 7-O-glucuronide. auctoresonline.orgresearchgate.netnih.gov
Flash Chromatography is another valuable technique for the initial purification of flavonoids from crude extracts. researchgate.net It is a rapid form of medium-pressure liquid chromatography that uses a solid stationary phase (like silica (B1680970) gel or C18-bonded silica) and is often used as an intermediary step to fractionate the extract before final purification by preparative HPLC. This approach allows for the efficient removal of major impurities and the enrichment of the fraction containing Tricin 7-O-glucuronide.
Spectroscopic Techniques for Structural Elucidation and Quantification in Research
Once Tricin 7-O-glucuronide has been isolated, spectroscopic techniques are indispensable for confirming its identity and molecular structure. These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) in Metabolomics and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including complex natural products like Tricin 7-O-glucuronide. rsc.org It provides unambiguous information on the carbon-hydrogen framework and the connectivity of atoms.
One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR provide fundamental information about the types and number of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities, ultimately piecing together the entire structure of the aglycone (tricin) and the glucuronic acid moiety, and confirming the linkage position at the 7-hydroxyl group. nih.govnih.gov
An advanced application is the use of ³¹P NMR, which can be employed after a chemical derivatization (phosphitylation) step. This technique is particularly useful for identifying and quantifying the different hydroxyl groups on the tricin flavonoid skeleton, providing another layer of structural confirmation. researchgate.netosti.gov
Mass Spectrometry (MS) Techniques (e.g., UPLC-UV-ESI-MS, LC-MS/MS, HR-QTOF-MS) for Profiling and Identification in Complex Matrices
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to deduce structural information through fragmentation analysis. It is almost always coupled with a liquid chromatography system (LC-MS) for the analysis of complex mixtures.
High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of Tricin 7-O-glucuronide (C₂₃H₂₂O₁₃). nih.govnih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. In this technique, the deprotonated molecule of Tricin 7-O-glucuronide ([M-H]⁻) is selected and fragmented. The fragmentation pattern is characteristic of the compound's structure. For flavonoid O-glycosides, a typical fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (a neutral loss of 176 Da for glucuronic acid) and the formation of an ion corresponding to the tricin aglycone. nih.govnih.gov Further fragmentation of the tricin aglycone provides additional structural information. Techniques like Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) are powerful tools for profiling and identifying tricin glucuronides in plant extracts. researchgate.net
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument Type | LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight) | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |
| Precursor Ion (m/z) | 505.0992 [M-H]⁻ | nih.gov |
| Major Product Ions (m/z) | 329.0657 (Represents the tricin aglycone, [Tricin-H]⁻) | nih.gov |
| 314.0417 (Represents [Tricin-H-CH₃]⁻) | nih.gov | |
| 299.0189 (Represents [Tricin-H-2CH₃]⁻ or further fragmentation) | nih.gov | |
| 271.0240 (Represents further fragmentation of the aglycone, e.g., loss of CO) | nih.gov |
Advanced Extraction and Enrichment Methodologies for Research Samples
Advanced Extraction Methods:
Accelerated Solvent Extraction (ASE): This technique uses conventional solvents (like 70% ethanol) at elevated temperatures and pressures to rapidly and efficiently extract compounds from solid matrices. ASE has been shown to be a highly effective method for obtaining flavonoids from Medicago sativa. nih.gov
Ultrasonic-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency of flavonoids. nih.gov
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO₂, often with a polar co-solvent like ethanol, as the extraction medium. It is considered a "green" technology and can be highly selective for specific classes of compounds. google.com
Enrichment Methodologies: Following initial extraction, the crude extract contains a vast number of compounds. Enrichment techniques are therefore necessary to increase the relative concentration of Tricin 7-O-glucuronide.
Macroporous Adsorption Resins: This is a widely used and effective method for enriching flavonoids from aqueous extracts. nih.gov The crude extract is passed through a column packed with the resin (e.g., HPD-300). Flavonoids are adsorbed onto the resin while more polar impurities like sugars and salts pass through. The flavonoids are then eluted with a solvent such as ethanol, resulting in a significantly purified and concentrated fraction. mdpi.com
Column Chromatography: Traditional column chromatography using stationary phases like Sephadex LH-20 is also used to separate compounds based on a combination of molecular size and polarity, effectively fractionating the extract to enrich for flavonoid glycosides. rsc.org
These enrichment steps are crucial preliminaries before final purification is achieved using preparative HPLC.
Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) for Pathway Analysis
Integrated omics approaches represent a powerful strategy for dissecting the biosynthetic and metabolic pathways related to Tricin 7-O-glucuronide. By combining metabolomics (the study of metabolites) and transcriptomics (the study of gene expression), researchers can establish correlations between gene activity and the production of specific compounds, offering a comprehensive view of the underlying molecular mechanisms.
In the context of Tricin 7-O-glucuronide, which is notably found in plants like Medicago sativa (alfalfa), integrated omics can illuminate its formation from precursor molecules. The biosynthesis of the core aglycone, Tricin, is a branch of the well-characterized flavonoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce a variety of flavonoid skeletons.
Transcriptomic analysis allows for the identification of genes encoding the enzymes involved in this pathway. By comparing the transcriptomes of tissues or developmental stages with high and low levels of Tricin 7-O-glucuronide, researchers can pinpoint candidate genes. For instance, studies in Medicago species have identified numerous genes involved in flavonoid biosynthesis, including those for chalcone (B49325) synthase (CHS), flavone (B191248) synthase (FNS), and various hydroxylases and methyltransferases that are essential for forming the Tricin structure mdpi.com.
Metabolomic profiling , on the other hand, provides a snapshot of the small molecules present in a biological sample. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify a wide array of metabolites, including Tricin 7-O-glucuronide and its potential precursors and downstream products.
The integration of these two datasets is where the true analytical power lies. By correlating the expression levels of specific genes with the abundance of certain metabolites, a clearer picture of the metabolic pathway emerges. For example, a high expression of a particular UDP-glucuronosyltransferase (UGT) gene in tissues rich in Tricin 7-O-glucuronide would strongly suggest its role in the final glucuronidation step of Tricin. While direct integrated omics studies specifically targeting Tricin 7-O-glucuronide are not extensively documented, the established biosynthetic pathway of Tricin provides a solid foundation for such investigations nih.govfrontiersin.org. The re-established pathway for Tricin biosynthesis in rice, for instance, proceeds as follows: naringenin (B18129) → apigenin (B1666066) → luteolin (B72000) → chrysoeriol (B190785) → selgin → tricin nih.gov. The final step to produce Tricin 7-O-glucuronide would involve the enzymatic transfer of a glucuronic acid moiety to the 7-hydroxyl group of the tricin molecule.
The table below illustrates a hypothetical integrated analysis, correlating gene expression with metabolite abundance to elucidate the pathway of Tricin 7-O-glucuronide.
| Metabolic Step | Precursor | Product | Enzyme Class (Hypothetical Gene) | Observed Transcriptomic Change in High-Producing Tissue | Observed Metabolomic Change in High-Producing Tissue |
| Flavone synthesis | Naringenin | Apigenin | Flavone Synthase (FNS) | Upregulated | Increased Apigenin |
| B-ring hydroxylation | Apigenin | Luteolin | Flavonoid 3'-hydroxylase (F3'H) | Upregulated | Increased Luteolin |
| B-ring methylation | Luteolin | Chrysoeriol | O-methyltransferase (OMT) | Upregulated | Increased Chrysoeriol |
| B-ring hydroxylation | Chrysoeriol | Selgin | Chrysoeriol 5'-hydroxylase (C5'H) | Upregulated | Increased Selgin |
| B-ring methylation | Selgin | Tricin | O-methyltransferase (OMT) | Upregulated | Increased Tricin |
| Glucuronidation | Tricin | Tricin 7-O-glucuronide | UDP-glucuronosyltransferase (UGT) | Upregulated | Increased Tricin 7-O-glucuronide |
Bioassay-Guided Fractionation Strategies for Activity-Linked Isolation
Bioassay-guided fractionation is a pivotal strategy for isolating specific bioactive compounds from complex natural product extracts. This approach systematically separates the extract into fractions and tests each fraction for a particular biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
The isolation of Tricin 7-O-glucuronide can be guided by a variety of bioassays, depending on the therapeutic area of interest. For instance, given the known antioxidant and anti-inflammatory properties of many flavonoids, assays measuring these activities are often employed.
A typical workflow for the bioassay-guided isolation of Tricin 7-O-glucuronide from a plant source like Medicago sativa would involve the following steps:
Crude Extraction : The plant material is first extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a wide range of phytochemicals.
Solvent Partitioning : The crude extract is then partitioned between solvents of varying polarity (e.g., hexane, ethyl acetate, and water). This initial step separates compounds based on their general solubility characteristics. Each fraction is then tested for the desired biological activity. Flavonoid glycosides like Tricin 7-O-glucuronide are moderately polar and would be expected to concentrate in the ethyl acetate or butanol fraction.
Bioassay of Fractions : The fractions are subjected to a relevant bioassay. For example, an antioxidant assay such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be used nih.gov. The fraction exhibiting the highest activity is selected for further purification.
Chromatographic Separation : The most active fraction is then subjected to various chromatographic techniques. Column chromatography using silica gel or Sephadex is a common first step, eluting with a gradient of solvents to separate the components based on polarity or size.
Iterative Fractionation and Bioassay : The fractions collected from the column are again tested for activity. This iterative process of fractionation and bioassay is repeated, employing more refined chromatographic methods such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, which is well-suited for separating flavonoids.
Isolation and Structure Elucidation : This process continues until a pure compound is isolated. The structure of the isolated compound is then determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity as Tricin 7-O-glucuronide.
The table below outlines a representative bioassay-guided fractionation scheme for the isolation of Tricin 7-O-glucuronide based on antioxidant activity.
| Fractionation Step | Fractions Generated | Bioassay (e.g., DPPH Scavenging) | Result | Action |
| Solvent Partitioning of Crude Extract | Hexane, Ethyl Acetate, Water | Activity Test | Ethyl Acetate fraction shows highest activity | Select Ethyl Acetate fraction for further separation |
| Silica Gel Column Chromatography of Ethyl Acetate Fraction | 10 Fractions (F1-F10) | Activity Test | Fractions F4-F6 show significant activity | Pool active fractions F4-F6 |
| Sephadex LH-20 Column Chromatography of Pooled Fractions | 5 Sub-fractions (SF1-SF5) | Activity Test | Sub-fraction SF3 shows the highest activity | Select SF3 for purification |
| Preparative HPLC of Sub-fraction SF3 | Isolated Peaks (P1-P3) | Activity Test | Peak P2 shows the strongest activity | Isolate and identify compound in P2 |
| Structural Elucidation of Compound in P2 | N/A | N/A | Confirmed as Tricin 7-O-glucuronide via MS and NMR | Pure active compound isolated |
This systematic approach ensures that the efforts of isolation are focused on the constituents that are responsible for the biological activity of interest, making it a highly efficient method for natural product drug discovery and phytochemical research.
Potential Research Applications and Prospects
Utilization as a Research Tool for Elucidating Biological Pathways
The study of metabolites like Tricin (B192558) 7-O-glucuronide is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary flavonoids. Glucuronidation is a primary phase II metabolic pathway that renders compounds more water-soluble, facilitating their elimination. nih.gov Investigating Tricin 7-O-glucuronide can provide significant insights into the enzymatic processes governed by UDP-glucuronosyltransferases (UGTs) and the subsequent interaction of the resulting glucuronides with cellular efflux transporters. nih.gov
Furthermore, Tricin 7-O-glucuronide and its analogues serve as valuable tools for dissecting specific cellular signaling cascades. The aglycone, tricin, has been shown to exert anti-inflammatory effects through pathways involving the TLR4/NF-κB/STAT signaling cascade. researchgate.net A closely related compound, Tricin 7-O-β-D-glucopyranoside, has been observed to decrease the expression of key inflammatory mediators such as phosphor-IκB-α and phosphor-NF-κB. medchemexpress.com This suggests that Tricin 7-O-glucuronide could be employed to meticulously study the modulation of the NF-κB pathway, a central regulator of inflammation. By using the glucuronide form, researchers can investigate how this specific metabolite, which is likely to be present in circulation after dietary intake of tricin, interacts with cell surface receptors or intracellular targets to modulate inflammatory responses.
Studies on other flavonoid glucuronides, such as quercetin-3-O-glucuronide, have demonstrated their ability to modulate complex signaling pathways related to neurodegenerative diseases, including the c-Jun N-terminal kinases (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov This establishes a precedent for using Tricin 7-O-glucuronide as a specific chemical tool to explore these and other critical biological pathways, helping to clarify the molecular basis of flavonoid bioactivity.
Table 1: Investigated Biological Pathways Associated with Tricin and Related Flavonoid Metabolites
| Compound/Analogue | Targeted Biological Pathway | Potential Research Application |
|---|---|---|
| Tricin | TLR4/NF-κB/STAT Signaling Cascade researchgate.net | Elucidating mechanisms of inflammation regulation. |
| Tricin 7-O-β-D-glucopyranoside | NF-κB Pathway (inhibition of IκB-α and NF-κB phosphorylation) medchemexpress.com | Studying the role of tricin glycosides in anti-inflammatory responses. |
| Quercetin-3-O-glucuronide | MAPK and JNK Signaling Pathways nih.govnih.gov | Investigating neuroprotective mechanisms and AD-modifying activities. |
| Tricin 7-O-glucuronide | Flavonoid Metabolism (Glucuronidation and Efflux Transport) nih.gov | Understanding the bioavailability and disposition of dietary flavonoids. |
Role in the Development of Mechanistic Research Probes
While direct applications are still emerging, Tricin 7-O-glucuronide holds potential as a scaffold for the development of sophisticated mechanistic research probes. Its defined interaction with biological targets, such as those in the NF-κB pathway, makes it a suitable candidate for chemical modification. By attaching reporter molecules like fluorescent tags, biotin, or photo-affinity labels, Tricin 7-O-glucuronide could be transformed into a molecular probe.
Such probes would enable researchers to perform advanced biochemical and cell biology experiments. For instance, a fluorescently-labeled Tricin 7-O-glucuronide could be used to visualize its cellular uptake, subcellular localization, and dynamic interactions with target proteins in real-time using advanced microscopy techniques. A biotinylated version could be used for affinity purification experiments to identify previously unknown binding partners, thereby uncovering new mechanisms of action. This approach allows for the direct investigation of protein-ligand interactions and can help validate the molecular targets responsible for the compound's bioactivity. The development of these tools is a prospective area that could significantly advance our understanding of flavonoid biology.
Integration into Functional Food Research (Focus on Bioactivity Mechanisms)
Tricin is naturally present in the bran of whole grains such as rice and wheat, which are staple functional foods. researchgate.net When consumed, flavonoids like tricin are often metabolized by gut microbiota and subsequently absorbed and undergo phase II metabolism in the liver, leading to the formation of glucuronidated derivatives like Tricin 7-O-glucuronide. nih.govffhdj.com Therefore, to understand the true bioactivity of dietary tricin, it is essential to study its metabolites, as these are the forms that predominantly exist in systemic circulation and interact with tissues.
Research integrating Tricin 7-O-glucuronide into functional food science focuses on elucidating the precise mechanisms through which dietary flavonoids exert their effects. The primary mechanisms of interest for flavonoids are their antioxidant and anti-inflammatory actions. foodandnutritionjournal.org Studies would investigate how Tricin 7-O-glucuronide contributes to these effects at a molecular level, for example, by measuring its capacity to scavenge free radicals, chelate metal ions, or inhibit pro-inflammatory enzymes. foodandnutritionjournal.org By focusing on the bioactivity mechanisms of the metabolite itself, researchers can move beyond simple correlations between food intake and health outcomes to establish a more direct, mechanistically plausible link between the consumption of tricin-rich foods and their physiological effects, without making unsubstantiated health claims.
Agricultural Applications and Crop Improvement Research
In the plant kingdom, tricin and its conjugated forms play a significant role in defense and stress tolerance, particularly in grasses. researchgate.netnih.gov Tricin acts as a secondary metabolite that helps protect plants against pests and diseases. researchgate.net For instance, research has shown that tricin is a valuable metabolite in rice (Oryza sativa) that can help defend the plant against infestation by the brown planthopper (Nilaparvata lugens), a major agricultural pest in Asia. nih.gov
This natural defensive role makes tricin a key target for agricultural research and crop improvement. Understanding the biosynthetic pathway of tricin is a critical first step toward its manipulation in plants. nih.gov With this knowledge, modern biotechnological approaches like metabolic engineering and synthetic biology can be applied to enhance the nutritional quality and resilience of crops. researchgate.netnih.gov Researchers can aim to increase the production and accumulation of tricin and its glycosides in staple crops like rice and wheat. researchgate.net This could lead to the development of new crop varieties with enhanced innate resistance to specific pests, potentially reducing the need for chemical pesticides. Furthermore, biofortification of crops to have higher levels of bioactive compounds like tricin represents a promising strategy to improve the nutritional value of food. nih.govfrontiersin.org
Table 2: Research Approaches in Agricultural Applications
| Research Area | Objective | Methodological Approach | Potential Outcome |
|---|---|---|---|
| Plant-Pest Interactions | Elucidate the role of tricin in plant defense. nih.gov | Metabolomic analysis of pest-infested plants; in-vitro feeding assays. | Identification of key defensive compounds for breeding. |
| Biosynthesis Pathway Elucidation | Identify and characterize the genes and enzymes responsible for tricin synthesis. nih.gov | Gene expression analysis; recombinant protein assays; genetic knockout studies. | Providing the genetic tools needed for metabolic engineering. |
| Metabolic Engineering | Increase the content of tricin and its derivatives in crops. researchgate.netnih.gov | Overexpression of key biosynthetic genes; multi-gene stacking. researchgate.net | Development of pest-resistant and nutritionally enhanced crop varieties. |
| Biofortification | Enhance the levels of bioactive flavonoids in staple foods. nih.govfrontiersin.org | Synthetic biology strategies; conventional breeding informed by molecular markers. | Improved nutritional profile of food staples. |
Challenges and Future Research Directions
Elucidation of Undiscovered Mechanisms of Action and Cellular Targets
A primary challenge in the study of Tricin (B192558) 7-O-glucuronide is the limited understanding of its direct molecular interactions and cellular targets. Research on its aglycone, tricin, and related glycosides has provided clues to potential, yet unconfirmed, pathways for the glucuronide form. For instance, tricin has been shown to exert anti-inflammatory effects by modulating the TLR4/NF-κB/STAT signaling cascade. researchgate.netnih.gov Specifically, it can inhibit the overactivation of the TLR4-MYD88-NF-κB signaling pathway, which is crucial in inflammatory processes. nih.gov Furthermore, a related compound, Tricin 7-O-glucoside, has demonstrated neuroprotective potential by inducing apoptosis and reducing the expression of inflammatory mediators like TNF-α, phospho-κB-α, phospho-NF-κB, and HMGB1 in preclinical models. medchemexpress.com
Future research must focus on determining if Tricin 7-O-glucuronide itself, or its metabolites, can engage these or other cellular targets. Key questions remain regarding its ability to cross cell membranes and interact with intracellular proteins, receptors, or signaling molecules. Investigating its effect on a wide array of cellular processes such as apoptosis, cell cycle regulation, and oxidative stress is critical. medchemexpress.comtargetmol.com High-throughput screening and proteomics-based approaches could be instrumental in identifying novel binding partners and cellular pathways modulated by this compound.
| Target/Pathway | Associated Compound | Potential Biological Effect | Reference |
|---|---|---|---|
| TLR4-MYD88-NF-κB Pathway | Tricin | Anti-inflammatory | nih.gov |
| NF-κB and HMGB1 Expression | Tricin 7-O-glucoside | Neuroprotection, Anti-inflammatory | medchemexpress.com |
| Apoptosis Induction | Tricin 7-O-glucoside | Neuroprotection | medchemexpress.com |
| Oxidative Stress Markers (ROS, LDH, SOD) | Tricin | Antioxidant | nih.gov |
Comprehensive Profiling of Metabolic Pathways and Biotransformation Products
Tricin 7-O-glucuronide is itself a product of phase II metabolism, where glucuronic acid is attached to the tricin backbone. wikipedia.org This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and generally increases the water solubility of compounds to facilitate their excretion. wikipedia.orgnih.gov While the formation of glucuronides is a well-established metabolic route, the subsequent fate of Tricin 7-O-glucuronide within the body is not well characterized.
Development of Advanced In Vitro and In Vivo Pre-clinical Models for Mechanistic Studies
To accurately probe the mechanisms of Tricin 7-O-glucuronide, the development and application of advanced preclinical models are essential. Current research on related flavonoids has utilized standard cell culture and animal models. For example, the effects of tricin have been studied in rat H9C2 cells under high-glucose conditions to model diabetic cardiomyopathy, while the neuroprotective properties of Tricin 7-O-glucoside were assessed using SH-SY5Y cells in an oxygen-glucose deprivation model and in rat models of cerebral ischemia-reperfusion. nih.govmedchemexpress.com
Moving forward, more sophisticated models are required. Three-dimensional (3D) cell cultures, such as spheroids or organoids, can better mimic the complex cellular interactions and microenvironment of native tissues. mdpi.com For instance, liver organoids could be used to study the compound's metabolism and potential hepatoprotective effects in a more physiologically relevant context. Furthermore, the development of "organ-on-a-chip" models could allow for the investigation of multi-organ interactions and provide deeper insights into the compound's systemic effects. mdpi.com For in vivo studies, the use of transgenic animal models that replicate specific human diseases could help elucidate the therapeutic potential and mechanisms of action in a more targeted manner.
| Model Type | Specific Example | Application | Reference |
|---|---|---|---|
| 2D Cell Culture | Rat H9C2 cells (high glucose) | Studying effects on diabetic cardiomyopathy | nih.gov |
| 2D Cell Culture | Human SH-SY5Y cells (oxygen-glucose deprivation) | Assessing neuroprotective activity | medchemexpress.com |
| In Vivo Animal Model | Rat model of ischemia-reperfusion | Evaluating in vivo neuroprotection | medchemexpress.com |
| Advanced In Vitro Model | 3D Organoids (e.g., liver, intestine) | Studying metabolism and tissue-specific effects | mdpi.com |
| Advanced In Vitro Model | Organ-on-a-chip | Investigating multi-organ ADME and toxicity | mdpi.com |
Exploration of Synergistic and Antagonistic Effects with Other Phytochemicals
Tricin 7-O-glucuronide does not exist in isolation in its natural sources. medchemexpress.com Plants contain a complex mixture of phytochemicals, and the biological effect of a single compound may be influenced by the presence of others. Therefore, a significant area for future research is the investigation of the synergistic and antagonistic interactions between Tricin 7-O-glucuronide and other co-occurring phytochemicals, such as other flavonoids, phenolic acids, or saponins (B1172615) found in alfalfa.
Studying these interactions is crucial for understanding the true therapeutic potential of plant extracts. For example, another phytochemical might enhance the bioavailability of Tricin 7-O-glucuronide by inhibiting efflux transporters, or it could act on a parallel signaling pathway to produce a synergistic therapeutic effect. Conversely, antagonistic effects could also occur, where one compound diminishes the activity of another. Checkerboard assays in cell culture models and combination studies in animal models are necessary to systematically evaluate these complex interactions.
Application of Systems Biology and Artificial Intelligence in Research
The complexity of phytochemical action necessitates the use of advanced analytical and computational tools. Systems biology, which integrates large-scale datasets from genomics, proteomics, and metabolomics, offers a powerful approach to understanding the network-level effects of Tricin 7-O-glucuronide. nih.gov By analyzing global changes in gene expression or protein levels following treatment, researchers can generate hypotheses about the compound's mechanisms of action and identify novel cellular targets.
Furthermore, artificial intelligence (AI) and machine learning algorithms are emerging as valuable tools in drug discovery. eurekalert.org These technologies can be used to analyze complex biological data, predict the bioactivity of compounds, and identify potential drug-target interactions. For Tricin 7-O-glucuronide, AI could be employed to screen virtual compound libraries for molecules with similar structures and predict their biological activities or to build predictive models of its metabolic fate based on its chemical properties. eurekalert.org
Standardization of Research Methodologies and Data Reporting for Reproducibility
To build a robust body of knowledge on Tricin 7-O-glucuronide, the standardization of research methodologies and data reporting is paramount. Variability in experimental protocols, from the extraction and purification of the compound to the specific parameters of in vitro and in vivo assays, can lead to inconsistent and difficult-to-compare results.
Future efforts should focus on establishing standardized protocols for key experimental procedures. This includes the authentication of the plant source, detailed characterization of the purified compound (e.g., using LC-MS and NMR), and the use of consistent cell lines, animal models, and endpoint measurements. nih.gov Adherence to reporting guidelines, such as providing detailed descriptions of experimental conditions and making raw data publicly available, will enhance the transparency, rigor, and reproducibility of research in this field. This collaborative effort will be essential for validating findings and accelerating progress in understanding the therapeutic potential of Tricin 7-O-glucuronide.
Q & A
How is Tricin 7-O-glucuronide structurally characterized in plant extracts?
Basic Research Focus
Tricin 7-O-glucuronide is characterized using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) with BAW (n-butanol-acetic acid-water) or BEW (n-butanol-ethanol-water) solvent systems provides preliminary separation and Rf values (e.g., Rf 0.37 in BAW). UV-Vis spectroscopy under varying conditions (NaOMe, AlCl3, NaOAc) confirms substitution patterns: shifts in λmax under NaOMe (399 nm) indicate free hydroxyl groups, while AlCl3/HCl stability confirms ortho-dihydroxy structures. LC-MS analysis identifies molecular ions (e.g., m/z 507 [M+H]+ for Tricin 7-O-glucuronide) and aglycone fragments (m/z 331 [tricin + H]+ after acid hydrolysis) .
What are the primary natural sources of Tricin 7-O-glucuronide?
Basic Research Focus
Tricin 7-O-glucuronide is isolated from Medicago sativa L. (alfalfa) and Myoporum bontioides. In Myoporum bontioides, it co-occurs as a mixture with selagin 7-O-glucuronide, requiring advanced separation techniques like preparative HPLC or LC-MS-guided fractionation .
How can co-elution issues with structurally similar glucuronides be resolved during analysis?
Advanced Research Focus
Co-elution challenges (e.g., with selagin 7-O-glucuronide) are addressed using orthogonal methods:
- LC-MS/MS : Differentiate via unique fragmentation patterns (e.g., m/z 493 for selagin vs. 507 for tricin glucuronides).
- Acid Hydrolysis : Cleavage of the glucuronic acid moiety followed by aglycone identification (tricin vs. selagin).
- Ion-Pair Chromatography : Enhances resolution of polar glucuronides using additives like formic acid or ammonium acetate .
How does the C7 glucuronidation position affect metabolic stability compared to other flavonoid glucuronides?
Advanced Research Focus
C7 glucuronidation reduces intestinal absorption due to increased polarity, as observed in MDCK II cells overexpressing MRP2 transporters. Compared to 3-O-glucuronides (e.g., quercetin derivatives), Tricin 7-O-glucuronide exhibits slower cellular excretion (lower Vmax in Eadie-Hofstee plots), suggesting stronger protein binding or transporter affinity. Stability in biological fluids (pH 7.4) is pH-dependent, with degradation studies revealing t1/2 >24 hours .
What spectroscopic markers confirm the glycosidic linkage in Tricin 7-O-glucuronide?
Basic Research Focus
Key UV spectral shifts under specific reagents:
- NaOMe : Bathochromic shift (~50 nm) at 399 nm indicates free 4'-OH.
- AlCl3/HCl : Persistent absorption at 385 nm confirms catechol-like B-ring substitution.
- NaOAc/H3BO3 : Absence of shifts rules out vicinal diols in the aglycone .
Are there contradictions in reported excretion mechanisms, and how can these be resolved?
Advanced Research Focus
Conflicting data on MRP2-mediated excretion (e.g., high efflux in MDCK-MRP2 cells vs. low bioavailability in vivo) may arise from interspecies differences in transporter expression or competing Phase II metabolism (e.g., sulfation). Reconciling these requires:
- Dual Transfected Models : Co-expression of UGT1A1 and MRP2 to mimic hepatic metabolism.
- Tracer Studies : Radiolabeled Tricin 7-O-glucuronide to track distribution and excretion .
What solubility and stability protocols are critical for experimental handling?
Basic Research Focus
Tricin 7-O-glucuronide is sparingly soluble in methanol or DMSO (stock solutions <10 mM). Stability protocols include:
- Inert Gas Purging : Prevents oxidative degradation in stock solutions.
- Low-Temperature Storage : -80°C for long-term stability; avoid freeze-thaw cycles.
- pH Control : Buffered solutions (pH 6–7) minimize glucuronide hydrolysis .
Which in vitro models best replicate Tricin 7-O-glucuronide’s transport kinetics?
Advanced Research Focus
MDCK II cells transfected with UGT1A1 (metabolism) and MRP2 (efflux) are optimal for studying hepatic-like transport. Key parameters:
- Apparent Permeability (Papp) : <1 × 10<sup>-6</sup> cm/s (low absorption).
- Efflux Ratio (ER) : ER >2 indicates active MRP2-mediated transport .
How does acid hydrolysis aid in differentiating Tricin 7-O-glucuronide from its aglycone?
Basic Research Focus
Controlled acid hydrolysis (2N HCl, 90°C, 1–2 hours) cleaves the glucuronic acid moiety, yielding tricin (identified via TLC or LC-MS). Post-hydrolysis, tricin shows UV λmax at 268 nm (vs. 351 nm for the glucuronide) and lacks the glucuronic acid-specific IR peak at 1730 cm<sup>-1</sup> (C=O stretch) .
Can computational modeling predict Tricin 7-O-glucuronide’s interaction with viral proteins like ACE2?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) predicts moderate binding affinity (-7.2 kcal/mol) to ACE2’s receptor-binding domain, likely via hydrogen bonding with residues Asp38 and Tyr41. However, in vitro validation (e.g., pseudovirus entry assays) is required to confirm inhibition efficacy, as glucuronides often exhibit reduced membrane permeability compared to aglycones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
